molecular formula C29H48O3 B10848997 haloxysterol B

haloxysterol B

Cat. No.: B10848997
M. Wt: 444.7 g/mol
InChI Key: MVMHIMFXUANMIR-IWAMNEIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloxysterol B typically involves the extraction from Haloxylon species. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using chloroform or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as high-performance liquid chromatography, ensures the efficient isolation of this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Haloxysterol B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Haloxysterol B exerts its effects by inhibiting key enzymes involved in neurodegenerative diseases. It targets cyclooxygenase-2 and matrix metalloproteinase-8, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting these enzymes, this compound helps reduce neuronal death and inflammation, thereby offering potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Haloxysterol B stands out due to its high affinity for both cyclooxygenase-2 and matrix metalloproteinase-8, making it a promising multi-target inhibitor for Alzheimer’s disease. Its unique chemical structure and inhibitory properties distinguish it from other similar compounds .

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

(1S,3S,10R,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C29H48O3/c1-7-19(17(2)3)14-26(31)18(4)23-10-11-24-22-9-8-20-15-21(30)16-27(32)29(20,6)25(22)12-13-28(23,24)5/h8-9,15,17-19,21-27,30-32H,7,10-14,16H2,1-6H3/t18-,19+,21+,22?,23+,24?,25?,26+,27-,28+,29-/m0/s1

InChI Key

MVMHIMFXUANMIR-IWAMNEIESA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C=CC4=C[C@H](C[C@@H]([C@]34C)O)O)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CC(C34C)O)O)C)O)C(C)C

Origin of Product

United States

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